molecular formula C27H22O3 B11150446 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11150446
M. Wt: 394.5 g/mol
InChI Key: CNTLOEOVZJJHNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through the reaction of a suitable phenol derivative with a furan derivative under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated furochromene intermediate in the presence of a palladium catalyst.

    Alkylation: The final step involves the alkylation of the furochromene core to introduce the methyl and propyl groups. This can be done using alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the biphenyl or furochromene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
  • 3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one

Comparison

Compared to similar compounds, 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the biphenyl group, in particular, may enhance its ability to interact with biological targets, making it a more potent candidate for therapeutic applications.

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H22O3/c1-3-7-21-14-25(28)30-27-17(2)26-23(15-22(21)27)24(16-29-26)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3

InChI Key

CNTLOEOVZJJHNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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